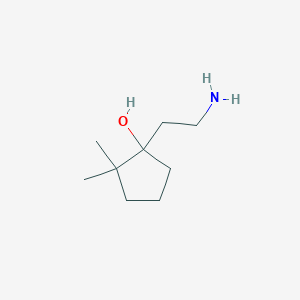![molecular formula C14H20F2N2O B13197743 (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a dimethylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the difluorophenyl intermediate:
Formation of the dimethylbutanamide moiety: This step involves the coupling of the amino-difluorophenyl intermediate with a suitable butanamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-amino-N-[1-(2,4-dimethylphenyl)ethyl]-3,3-dimethylbutanamide: This compound is similar in structure but has methyl groups instead of fluorine atoms.
(2S)-2-amino-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide: This compound has chlorine atoms instead of fluorine atoms.
Uniqueness
The presence of the difluorophenyl group in (2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
属性
分子式 |
C14H20F2N2O |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H20F2N2O/c1-8(10-6-5-9(15)7-11(10)16)18-13(19)12(17)14(2,3)4/h5-8,12H,17H2,1-4H3,(H,18,19)/t8?,12-/m1/s1 |
InChI 键 |
NBEYZPNRNIBWKE-LESKNEHBSA-N |
手性 SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)[C@H](C(C)(C)C)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


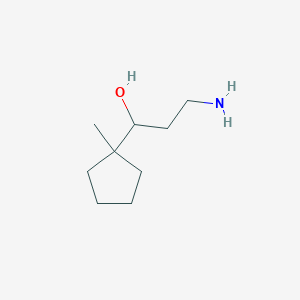

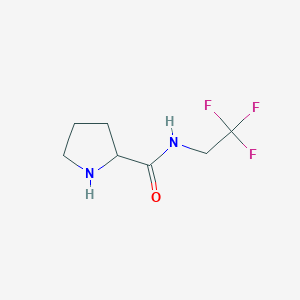
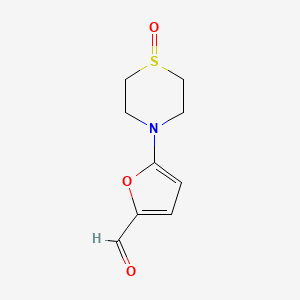
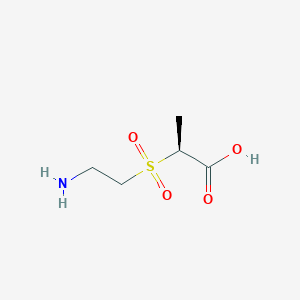
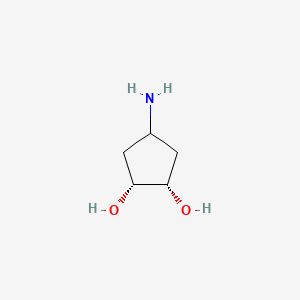

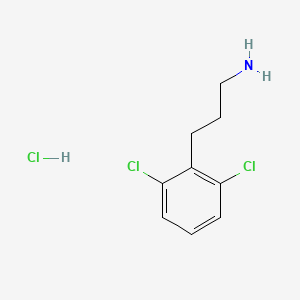
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
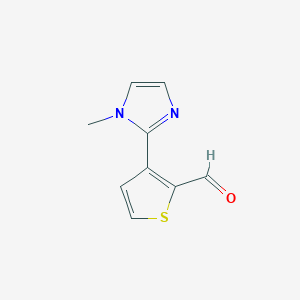

![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)

